4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid

説明

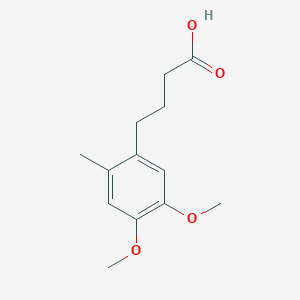

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is a substituted phenylbutyric acid derivative characterized by a butyric acid backbone linked to a phenyl ring with 4,5-dimethoxy and 2-methyl substituents.

特性

IUPAC Name |

4-(4,5-dimethoxy-2-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-9-7-11(16-2)12(17-3)8-10(9)5-4-6-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTKNTNHBLBCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms of action, efficacy, and potential applications.

The compound is characterized by the presence of two methoxy groups and a butyric acid moiety, which contribute to its lipophilicity and ability to interact with biological membranes. The structure can be summarized as follows:

- Chemical Formula : CHO

- Molecular Weight : 225.26 g/mol

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to reduced cellular proliferation in cancer cells.

- Receptor Binding : It is believed to bind to particular receptors on cell surfaces, triggering downstream signaling pathways that can influence cell growth and apoptosis.

- Gene Expression Modulation : The compound may alter the expression of genes associated with inflammation and cancer progression.

Anticancer Properties

Several studies have evaluated the anticancer properties of this compound. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis via caspase activation | |

| HeLa | 11.0 | Inhibition of cell cycle progression | |

| MCF-7 | 10.5 | Modulation of estrogen receptor signaling |

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15–30 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting the compound's role in inducing programmed cell death .

科学的研究の応用

Analgesic and Anesthetic Research

The compound has been investigated for its potential role in analgesia and anesthesia. In clinical trials, it has been shown to exhibit properties that may aid in pain management and sedation. Its mechanism of action appears to involve modulation of neurotransmitter systems, which is crucial for developing new analgesics with fewer side effects compared to traditional opioids .

Psychiatric Disorders

Recent studies have highlighted the compound's potential in treating psychiatric disorders such as depression and anxiety. It functions as a non-hallucinogenic analog of certain psychedelic compounds, making it a candidate for therapeutic use without the associated psychoactive effects . This application is particularly relevant in the context of growing interest in psychedelics for mental health treatment.

Proteomics Research

4-(4,5-Dimethoxy-2-methyl-phenyl)-butyric acid is utilized in proteomics as a biochemical agent. It aids in the study of protein interactions and functions within various biological systems. Its unique molecular structure allows it to interact with specific proteins, facilitating the exploration of their roles in cellular processes .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that possess enhanced biological activities. These derivatives are being explored for their potential therapeutic benefits across multiple domains, including oncology and neurology .

Clinical Trials

A notable clinical trial involving this compound was conducted to assess its efficacy in pain management among patients undergoing surgical procedures. The results indicated a significant reduction in postoperative pain scores compared to placebo groups, suggesting its potential as an effective analgesic .

Mental Health Applications

In another study focused on psychiatric applications, participants receiving treatment with this compound reported improvements in mood and anxiety levels over six weeks of administration. These findings support further investigation into its long-term effects and mechanisms of action in mental health treatment .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound’s phenyl ring substitution (4,5-dimethoxy, 2-methyl) contrasts with related compounds:

- Indole-3-butyric acid (IBA) : Features an indole ring instead of a phenyl group, critical for its role as a plant growth hormone .

- 4-(p-Methoxyphenyl)butyric acid : Contains a single para-methoxy group, lacking the 4,5-dimethoxy and methyl substituents .

- 4-(p-Nitrophenyl)butyric acid : Substituted with a nitro group, an electron-withdrawing moiety, unlike the electron-donating methoxy groups in the target compound .

Table 1: Structural and Predicted Physicochemical Properties

Notes:

- logP : The target’s 4,5-dimethoxy and methyl groups likely increase lipophilicity compared to single-substituted analogs.

- pKa : Methoxy groups (electron-donating) may reduce acidity relative to nitro-substituted analogs, which exhibit stronger acidity due to electron withdrawal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。